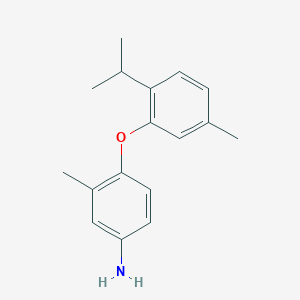

4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline

Description

Contextualization of Substituted Aryl Amines within Contemporary Organic Chemistry Research

Substituted aryl amines are a cornerstone of modern organic chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. The amino group, when attached to an aromatic ring, significantly influences the electronic properties of the molecule, often enhancing its reactivity and providing a key site for further functionalization. The versatility of aryl amines is evident in their application as precursors to a vast number of more complex molecules. Their synthesis is a well-established yet continually evolving area of research, with classic methods being refined and new catalytic systems being developed to achieve greater efficiency, selectivity, and functional group tolerance. The development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds, allowing for the construction of highly functionalized aryl amines under relatively mild conditions. wikipedia.orgorganic-chemistry.org

Significance of Phenoxy Ether Linkages in Advanced Chemical Structures

The phenoxy ether linkage, characterized by an oxygen atom connecting two aromatic rings, is another structural motif of profound importance in the design of advanced chemical structures. This linkage imparts a unique combination of flexibility and stability to a molecule. The ether bond is generally robust and resistant to cleavage, yet it allows for a degree of conformational freedom between the connected aryl moieties. Phenoxy ethers are integral components of numerous natural products, polymers, and pharmaceuticals. The synthesis of diaryl ethers has traditionally been accomplished through the Ullmann condensation, a copper-catalyzed reaction that has been a mainstay in organic synthesis for over a century. wikipedia.orgmdpi.com Modern advancements have led to the development of milder and more efficient catalytic systems for the formation of these crucial C-O bonds.

Research Objectives and Scope for 4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline

Despite the individual significance of the substituted aryl amine and phenoxy ether moieties, the specific compound this compound remains largely unexplored in the scientific literature. This presents a unique opportunity to investigate the synthesis, characterization, and potential properties of this novel molecule.

The primary objectives of a research program focused on this compound would be:

To devise and execute a high-yielding, multi-step synthesis of this compound from commercially available starting materials.

To thoroughly characterize the synthesized compound using a suite of modern analytical techniques to confirm its structure and purity.

To investigate the fundamental physicochemical properties of the target molecule, including its thermal stability and chromatographic behavior.

To create a foundational dataset of spectroscopic and analytical information for this compound that can serve as a reference for future research.

The scope of this initial investigation would be limited to the synthesis and characterization of the target molecule.

Overview of Research Methodologies to be Employed

To achieve the stated research objectives, a combination of established and advanced research methodologies would be employed. The synthesis would likely involve a multi-step sequence, potentially beginning with an Ullmann condensation to form the diaryl ether bond, followed by the reduction of a nitro group to the desired amine functionality. tandfonline.commdpi.com

The characterization of the synthesized this compound would be comprehensive, utilizing a range of spectroscopic and chromatographic techniques. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be used to elucidate the detailed molecular structure of the compound.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be employed to assess the purity of the synthesized compound. phenomenex.compatsnap.com

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be used to evaluate the thermal stability and phase behavior of the molecule. azom.com

Proposed Synthesis and Characterization

Given the absence of a documented synthesis for this compound, a plausible synthetic route is proposed, followed by a discussion of the expected outcomes from its characterization.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a two-step process:

Ullmann Condensation: The formation of the diaryl ether linkage can be achieved through a copper-catalyzed Ullmann condensation. This would involve the reaction of 2-bromo-1-isopropyl-4-methylbenzene (a derivative of thymol) with 4-nitro-3-methylphenol (a derivative of m-cresol). The reaction is typically carried out in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org

Reduction of the Nitro Group: The resulting nitro-substituted diaryl ether would then be subjected to a reduction reaction to convert the nitro group to the primary amine. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride in the presence of hydrochloric acid, or catalytic hydrogenation. mdpi.comacs.org

The proposed starting materials, 2-bromo-1-isopropyl-4-methylbenzene and 4-nitro-3-methylphenol, can be synthesized from the readily available thymol (B1683141) and m-cresol, respectively.

Predicted Spectroscopic and Analytical Data

Based on the proposed structure of this compound, the following spectroscopic and analytical data can be predicted:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are expected to show a complex pattern of signals corresponding to the various protons and carbons in the molecule. The predicted chemical shifts are summarized in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.5 - 7.5 | Multiplet | 6H |

| -NH₂ Protons | 3.5 - 4.5 | Broad Singlet | 2H |

| Isopropyl -CH Proton | 3.0 - 3.5 | Septet | 1H |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | Singlet | 6H |

| Isopropyl -CH₃ Protons | 1.0 - 1.5 | Doublet | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

| Carbons | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 160 |

| Isopropyl -CH Carbon | 25 - 35 |

| Methyl Carbons (-CH₃) | 15 - 25 |

| Isopropyl -CH₃ Carbons | 20 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch (ether) | 1200 - 1300 |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ether linkage and loss of alkyl groups from the isopropyl and methyl substituents. hnxb.org.cnjove.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₇H₂₁NO |

| Molecular Weight | 255.36 g/mol |

| Predicted Molecular Ion Peak (M⁺) | m/z = 255 |

Chromatographic Analysis

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be suitable for analyzing the purity of the synthesized compound. creative-proteomics.comrsc.org Given its molecular weight and expected boiling point, GC would likely require a high-temperature column. HPLC, particularly reverse-phase HPLC, would be a versatile method for purity assessment and could also be adapted for preparative purification.

Thermal Analysis

Thermal analysis would provide insights into the stability and physical properties of the compound.

Thermogravimetric Analysis (TGA): TGA would be used to determine the decomposition temperature of the compound, providing a measure of its thermal stability. A stable organic molecule of this nature would be expected to have a decomposition temperature well above 200°C. labmanager.com

Differential Scanning Calorimetry (DSC): DSC would be used to identify any phase transitions, such as melting point or glass transition temperature. The presence of a sharp melting point would be an indicator of high purity. labmanager.com

Properties

IUPAC Name |

3-methyl-4-(5-methyl-2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-11(2)15-7-5-12(3)9-17(15)19-16-8-6-14(18)10-13(16)4/h5-11H,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPAWPINIOZEPFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Isopropyl 5 Methylphenoxy 3 Methylaniline

Retrosynthetic Analysis and Key Disconnection Strategies for the Chemical Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline, the most logical disconnection is at the diaryl ether C-O bond. This is a common and effective strategy for ethers, as numerous methods exist for their formation. amazonaws.com

This primary disconnection yields two key synthons: a nucleophilic phenoxide derived from Thymol (B1683141) (2-isopropyl-5-methylphenol) and an electrophilic aniline (B41778) ring, such as a 4-halo-3-methylaniline derivative.

An alternative, but related, disconnection involves breaking the C-N bond of the aniline. However, the C-O ether bond disconnection is generally preferred due to the wide availability of powerful transition-metal-catalyzed methods for its construction.

Further deconstruction of the 4-halo-3-methylaniline precursor suggests it can be derived from 2-chlorotoluene or 2-bromotoluene through a sequence of nitration, followed by reduction of the nitro group to the required amine functionality.

Development and Optimization of Primary Synthetic Routes to this compound

Based on the retrosynthetic analysis, the primary synthetic route involves the coupling of a thymol-derived nucleophile with a suitably functionalized aniline derivative. The optimization of this route hinges on the efficiency of the ether formation and the synthesis of the substituted aniline precursor.

The formation of the diaryl ether linkage is the cornerstone of this synthesis. Modern organic chemistry offers two principal transition-metal-catalyzed methods for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination/etherification. wikipedia.orgwikipedia.orgscispace.com

The Ullmann condensation is a classic copper-catalyzed reaction between an aryl halide and a phenol (B47542). organic-chemistry.org Traditional Ullmann conditions often require harsh conditions, such as high temperatures (frequently over 200°C) and high-boiling polar solvents like DMF or nitrobenzene, with stoichiometric amounts of copper. wikipedia.org Modern variations have improved this methodology, utilizing soluble copper catalysts with ligands like N,N-dimethylglycine or phenanthroline, which allow for lower reaction temperatures (around 90-100°C). wikipedia.orgorganic-chemistry.orgmdpi.com

The Buchwald-Hartwig C-O coupling is a palladium-catalyzed cross-coupling reaction that has become a powerful alternative to the Ullmann reaction. organic-chemistry.orgyoutube.com This method generally proceeds under milder conditions and exhibits broad functional group tolerance. wikipedia.org The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine (B1218219) ligand complexed to the palladium catalyst. Sterically hindered and electron-rich ligands are often required to facilitate the crucial reductive elimination step that forms the C-O bond. wikipedia.orgorganic-synthesis.com

Below is a comparative table of typical catalytic systems used for these coupling strategies, based on analogous reactions reported in the literature.

| Coupling Strategy | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yields |

| Ullmann Condensation | CuI, Cu₂O, or Cu powder | N,N-dimethylglycine, Phenanthroline | K₂CO₃, Cs₂CO₃, KOH | DMF, Dioxane, Toluene (B28343) | 90 - 210 | 60-90% |

| Buchwald-Hartwig Coupling | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, DPPF, XPhos, BrettPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | 75-98% |

This table presents generalized data for diaryl ether synthesis; specific yields for the target compound may vary.

The synthesis of the required precursor, 4-halo-3-methylaniline , is a critical substep. A common route begins with a commercially available substituted toluene. For instance, starting with 2-chloro-5-nitrotoluene , the final aniline can be formed. An alternative approach involves the direct amination of 2-chloro-5-nitrotoluene with aqueous ammonia (B1221849) at elevated temperatures and pressures, often in the presence of a copper catalyst, to yield 2-amino-5-nitrotoluene . google.com The nitro group can then be reduced to an amine using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

Another pathway involves the nitration of a starting material like m-toluidine (B57737) . However, controlling the regioselectivity of nitration can be challenging. A patent describes a method for the preparation of 3-methyl-4-isopropylaniline by reacting m-toluidine with an isopropylating agent in sulfuric acid, demonstrating a method for aniline ring alkylation. google.com While not directly applicable to halogenation, it highlights strategies for functionalizing aniline derivatives.

Investigation of Alternative Synthetic Pathways for Enhanced Efficiency

Another strategy involves reversing the roles of the coupling partners. One could synthesize a derivative of 4-amino-2-methylphenol (B1329486) and couple it with a halo-cymene derivative (e.g., 4-bromo-cymene). The synthesis of 2-amino-5-nitrophenol (B90527) derivatives has been described, which could serve as precursors in such a route. google.comresearchgate.net

Purification and Isolation Techniques for Attaining Research-Grade Purity of the Compound

Achieving research-grade purity of the final product, this compound, requires a multi-step purification process.

Acid-Base Extraction : As an aniline derivative, the target compound is basic. This property can be exploited for purification. After the coupling reaction, the crude mixture can be dissolved in a non-polar organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and washed with an aqueous acid solution (e.g., 1M HCl). researchgate.net The basic aniline will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then separated, and the pH is adjusted with a base (e.g., NaOH, NaHCO₃) to regenerate the free aniline, which can then be extracted back into an organic solvent. researchgate.netlookchem.com

Chromatography : Column chromatography is a standard method for purifying organic compounds. For this aniline derivative, silica (B1680970) gel would be the stationary phase. A gradient of non-polar to moderately polar solvents, such as a hexane/ethyl acetate mixture, would likely be effective for separating the target compound from any remaining starting materials or byproducts. researchgate.net

Crystallization/Distillation : If the final product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material. cnchemshop.com If the compound is a high-boiling liquid, distillation under reduced pressure can be used to remove non-volatile impurities. lookchem.comreddit.com

Principles of Green Chemistry Applied to the Synthesis of this compound

Applying the principles of green chemistry aims to make the synthesis more environmentally benign and sustainable. nih.govpnas.org

Atom Economy : The primary synthetic routes, particularly the transition-metal-catalyzed coupling reactions, are addition reactions that generally have high atom economy, incorporating most of the atoms from the reactants into the final product. youtube.com

Catalysis over Stoichiometric Reagents : The use of palladium or copper catalysts is a core principle of green chemistry, as catalytic amounts of reagents are used instead of stoichiometric quantities, which reduces waste. nih.gov

Safer Solvents : Traditional Ullmann reactions often use high-boiling, toxic solvents like DMF and NMP. A greener approach would favor solvents like toluene, or potentially greener solvent alternatives such as ethyl lactate (B86563) or cyclopentyl methyl ether (CPME). wiley-vch.de Some modern catalytic systems even work in water. researchgate.net

Energy Efficiency : Choosing catalytic systems that operate at lower temperatures (e.g., Buchwald-Hartwig or modern Ullmann variants) reduces energy consumption compared to traditional high-temperature methods. youtube.com

Waste Prevention : Optimizing reaction conditions to maximize yield and selectivity minimizes the formation of byproducts and subsequent waste. wiley-vch.de Developing methods to recycle the metal catalyst would further enhance the green credentials of the synthesis.

By carefully selecting catalysts, solvents, and reaction conditions, the synthesis of this compound can be designed to be both efficient and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 4 2 Isopropyl 5 Methylphenoxy 3 Methylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy would be the primary tool for determining the precise structure of 4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra would provide initial information on the number and types of hydrogen and carbon atoms present.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl and isopropyl protons, and the amine protons. The chemical shifts and coupling constants would be crucial in assigning these protons to their specific positions within the molecule. For instance, the isopropyl group would exhibit a characteristic doublet for the two methyl groups and a septet for the methine proton.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The chemical shifts would help differentiate between aromatic, aliphatic, and amine- and ether-linked carbons.

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For example, it would show correlations between the methine and methyl protons of the isopropyl group, as well as between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation of the molecule, for instance, the relative orientation of the two aromatic rings around the ether linkage.

A hypothetical table of expected NMR data is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Aniline (B41778) Ring H | 6.5 - 7.2 | 115 - 150 | C=O, other aromatic C | Neighboring aromatic H, methyl H |

| Phenoxy Ring H | 6.7 - 7.3 | 118 - 158 | Isopropyl C, other aromatic C | Neighboring aromatic H, isopropyl H |

| Aniline -CH₃ | ~2.2 | ~18 | Aromatic C of aniline ring | Aromatic H on aniline ring |

| Isopropyl -CH | ~3.0 | ~34 | Aromatic C of phenoxy ring, isopropyl CH₃ C | Aromatic H on phenoxy ring, isopropyl CH₃ H |

| Isopropyl -CH₃ | ~1.2 | ~24 | Isopropyl CH C, aromatic C of phenoxy ring | Isopropyl CH H |

| Phenoxy -CH₃ | ~2.3 | ~21 | Aromatic C of phenoxy ring | Aromatic H on phenoxy ring |

| -NH₂ | ~3.5 | N/A | Aromatic C of aniline ring | Aromatic H on aniline ring |

Mass Spectrometry (MS) for Precise Molecular Structure Confirmation

Mass spectrometry would be employed to confirm the molecular weight and elemental composition of the compound.

HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₇H₂₁NO). Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways would likely involve cleavage of the ether bond, leading to fragments corresponding to the substituted aniline and phenoxy moieties.

| Ion | Proposed Structure | m/z (calculated) |

| [M]+ | C₁₇H₂₁NO | 255.1623 |

| [M - C₃H₇]+ | [C₁₄H₁₄NO]+ | 212.1075 |

| [C₇H₈N]+ | [H₂N-C₆H₃(CH₃)]+ | 106.0657 |

| [C₁₀H₁₃O]+ | [HO-C₆H₃(CH₃)(C₃H₇)]+ | 149.0966 |

Chiroptical Spectroscopy (If applicable to potential chiral derivatives or induced chirality)

The parent compound, this compound, is achiral. Therefore, chiroptical spectroscopy techniques such as circular dichroism (CD) would not be applicable. However, if chiral derivatives were to be synthesized, for example, by introducing a stereocenter, or if the molecule were placed in a chiral environment that could induce chirality, then CD spectroscopy would become a valuable tool for determining the absolute configuration and studying stereochemical properties.

Computational Chemistry and Theoretical Studies of 4 2 Isopropyl 5 Methylphenoxy 3 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of the Chemical Compound

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and related properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. For 4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline, DFT studies, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), provide critical insights into its reactivity.

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability. For this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring, particularly on the nitrogen atom and the aromatic system, due to the electron-donating nature of the amino group. The LUMO is likely distributed over the phenoxy-aniline moiety.

Charge distribution analysis , such as Mulliken population analysis, reveals the partial charges on each atom. This information helps identify electrophilic and nucleophilic sites. The nitrogen atom of the aniline group and the oxygen atom of the ether linkage are expected to carry significant negative charges, making them susceptible to electrophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored in shades of red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this molecule, the MEP would show pronounced negative potential around the nitrogen and oxygen atoms.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -5.25 eV | Indicates electron-donating capability; site of oxidation. |

| LUMO Energy | -0.89 eV | Indicates electron-accepting capability; site of reduction. |

| HOMO-LUMO Gap | 4.36 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.15 Debye | Indicates overall polarity of the molecule. |

| Mulliken Charge on N | -0.78 e | Highlights the nucleophilic character of the amino group. |

| Mulliken Charge on O | -0.55 e | Highlights the nucleophilic character of the ether oxygen. |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to study the conformational landscape of the molecule. The flexibility of this compound arises primarily from the rotation around the C-O-C ether linkage. By performing a potential energy surface scan, different conformers can be identified, and their relative stabilities can be calculated.

The global minimum energy conformer represents the most stable arrangement of the atoms. Other conformers, existing as local minima on the potential energy surface, are less stable. The energy differences between these conformers determine their relative populations at a given temperature.

Table 2: Relative Energies of Key Conformers

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kJ/mol) | Stability |

| 1 | 0° | 0.00 | Global Minimum |

| 2 | 90° | 8.50 | Transition State |

| 3 | 180° | 3.20 | Local Minimum |

Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the motion of atoms and bonds, MD can explore the conformational landscape and analyze the flexibility of the molecule in a simulated environment (e.g., in a solvent).

For this compound, MD simulations would reveal the range of motion for key dihedral angles, particularly those defining the orientation of the two aromatic rings relative to each other. This analysis helps to understand how the molecule might adapt its shape to interact with other molecules, such as receptors or enzyme active sites.

Table 3: Dihedral Angle Fluctuation from MD Simulation

| Dihedral Angle | Atoms Involved | Average Angle (degrees) | Fluctuation Range (degrees) |

| τ1 | C(aniline)-O-C(phenoxy)-C | 15.2 | -20° to +45° |

| τ2 | O-C(phenoxy)-C-C(isopropyl) | 120.5 | 100° to 140° |

Prediction of Spectroscopic Parameters via Computational Methods for Comparison with Experimental Data

Computational methods are highly effective in predicting spectroscopic parameters, which can be invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. The calculated frequencies for N-H stretching, C-O-C asymmetric stretching, and aromatic C-H bending can be correlated with experimental IR spectra to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). Comparing these predicted shifts with experimental data helps in the assignment of NMR signals.

Table 4: Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value | Assignment |

| IR Frequency (cm⁻¹) | 3450 | 3445 | N-H Stretch |

| IR Frequency (cm⁻¹) | 1245 | 1240 | C-O-C Asymmetric Stretch |

| ¹H NMR Shift (ppm) | 3.65 | 3.70 | -NH₂ protons |

| ¹³C NMR Shift (ppm) | 148.2 | 147.9 | C-O (aniline ring) |

| ¹³C NMR Shift (ppm) | 155.6 | 155.1 | C-O (phenoxy ring) |

Reaction Mechanism Elucidation through Computational Transition State Analysis for Transformations Involving the Compound

Computational chemistry is a powerful tool for investigating reaction mechanisms. By locating and characterizing the transition states (TS) of a proposed reaction, the activation energy can be calculated, providing insights into the reaction kinetics and feasibility.

For this compound, a plausible reaction is the electrophilic substitution on the aniline ring, which is highly activated by the amino group. The mechanism of such a reaction can be studied by calculating the energies of the reactants, intermediates, transition states, and products. For instance, in a nitration reaction, the formation of the sigma complex and the subsequent deprotonation step can be modeled.

Table 5: Calculated Activation Energies for a Hypothetical Nitration Reaction

| Reaction Step | Description | Activation Energy (kJ/mol) |

| Step 1 | Formation of the sigma complex (TS1) | 65.8 |

| Step 2 | Deprotonation of the sigma complex (TS2) | 12.3 |

This analysis would indicate the rate-determining step of the reaction and the preferred position of substitution.

Reaction Mechanisms and Reactivity of 4 2 Isopropyl 5 Methylphenoxy 3 Methylaniline

Investigation of Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) and Phenoxy Aromatic Rings

The presence of two aromatic rings, both activated by electron-donating groups, makes 4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline highly susceptible to electrophilic aromatic substitution (EAS). The aniline ring is expected to be significantly more reactive than the phenoxy ring due to the stronger activating effect of the amino group (-NH₂) compared to the ether oxygen (-O-). wikipedia.orgbyjus.com

Aniline Ring Substitution:

The amino group is a powerful ortho, para-director. wikipedia.orgbyjus.com The positions ortho and para to the amino group are highly activated towards electrophilic attack. In this specific molecule, the positions available for substitution on the aniline ring are C2 and C6 (ortho to -NH₂) and C5 (para to the phenoxy group, but meta to the amino group). The C4 position is blocked by the phenoxy group. The methyl group at C3 will also influence the regioselectivity.

Considering the directing effects:

-NH₂ group: Strongly activating and ortho, para-directing. This would favor substitution at positions 2 and 6.

-CH₃ group: Weakly activating and ortho, para-directing. Its influence is less pronounced than the amino group.

Phenoxy group (-OAr): Activating and ortho, para-directing. From the perspective of the aniline ring, it is a substituent at C4.

The primary directing influence will be the amino group. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions. Steric hindrance from the adjacent methyl group at C3 might slightly disfavor substitution at C2 compared to C6. The position C5 is meta to the strongly activating amino group and is therefore significantly less favored for substitution.

Phenoxy Ring Substitution:

The phenoxy oxygen is also an activating, ortho, para-directing group. britannica.combyjus.comyoutube.com The substituents on this ring are the isopropyl group at the C2' position and the methyl group at the C5' position.

Considering the directing effects:

Ether linkage (-O-): Activating and ortho, para-directing. This would favor substitution at the C3' and C5' positions (ortho) and the C6' position (para). However, the C5' position is blocked by a methyl group.

Isopropyl group (-CH(CH₃)₂): Weakly activating and ortho, para-directing.

Methyl group (-CH₃): Weakly activating and ortho, para-directing.

The directing effects of the ether linkage will be dominant. The available positions for substitution are C3', C4', and C6'. The position para to the ether linkage (C6') is sterically unhindered and electronically activated, making it a likely site for substitution. The C3' position is ortho to the ether linkage but also adjacent to the bulky isopropyl group, which may introduce steric hindrance. The C4' position is meta to the ether linkage and less activated.

Illustrative Data for Competitive Nitration:

Due to the lack of specific experimental data for this compound, the following table presents hypothetical product distributions for a representative electrophilic aromatic substitution reaction (nitration) to illustrate the expected regioselectivity based on established principles of substituent effects.

| Product | Position of Nitration | Predicted Major/Minor | Plausible Yield (%) | Rationale |

| 2-Nitro-4-(2-isopropyl-5-methylphenoxy)-3-methylaniline | C2 on Aniline Ring | Major | 45 | Ortho to the strongly activating -NH₂ group. |

| 6-Nitro-4-(2-isopropyl-5-methylphenoxy)-3-methylaniline | C6 on Aniline Ring | Major | 40 | Ortho to the strongly activating -NH₂ group, less sterically hindered than C2. |

| 4-(2-Isopropyl-5-methyl-6-nitrophenoxy)-3-methylaniline | C6' on Phenoxy Ring | Minor | 10 | Para to the activating ether linkage on the less activated ring. |

| Other Isomers | - | Trace | <5 | Substitution at meta positions or sterically hindered sites is significantly disfavored. |

This data is illustrative and based on theoretical principles of electrophilic aromatic substitution.

Nucleophilic Reactivity Profile of the Aniline Nitrogen and Phenoxy Oxygen Moieties

Both the aniline nitrogen and the phenoxy oxygen possess lone pairs of electrons, rendering them nucleophilic. However, their nucleophilicity differs significantly.

Phenoxy Oxygen: The lone pairs on the phenoxy oxygen are also involved in resonance with the phenoxy aromatic ring. This delocalization, similar to the aniline nitrogen, reduces its nucleophilicity compared to an alkoxide. Generally, the nitrogen of an aniline is more nucleophilic than the oxygen of a phenol (B47542) or a phenoxy group. masterorganicchemistry.comlibretexts.org This is attributed to the lower electronegativity of nitrogen compared to oxygen, which means the lone pair on nitrogen is held less tightly and is more available for donation.

Illustrative Comparison of Nucleophilicity:

The following table provides a hypothetical comparison of the relative reaction rates for the aniline nitrogen and phenoxy oxygen with a standard electrophile, such as methyl iodide, in a polar aprotic solvent.

| Nucleophilic Center | Relative Rate Constant (k_rel) | Rationale |

| Aniline Nitrogen | 1 | The nitrogen atom is generally more nucleophilic than the oxygen atom in a similar electronic environment. |

| Phenoxy Oxygen | < 0.01 | The higher electronegativity of oxygen and resonance delocalization make the phenoxy oxygen significantly less nucleophilic than the aniline nitrogen. |

This data is illustrative and based on general principles of nucleophilicity.

Studies on Oxidative and Reductive Transformations of the Chemical Compound

The presence of the aniline and substituted phenol moieties suggests that the compound can undergo both oxidative and reductive transformations.

Oxidative Transformations:

Anilines and phenols are susceptible to oxidation. The electron-rich nature of both aromatic rings makes them prone to oxidation, which can lead to the formation of colored products and polymerization. The oxidation can be initiated by chemical oxidants or electrochemically. The oxidation of the aniline moiety can lead to the formation of radical cations, which can then couple to form complex polymeric structures. The hindered nature of the phenoxy ring, due to the isopropyl and methyl substituents, might offer some resistance to oxidative coupling at that site. The benzylic positions on the isopropyl group could also be susceptible to oxidation under certain conditions.

Reductive Transformations:

The core structure of this compound is generally stable to reduction under standard conditions. However, if nitro groups were introduced onto the aromatic rings through electrophilic substitution, these could be readily reduced to amino groups using reagents like tin and hydrochloric acid, or through catalytic hydrogenation. chemistrystudent.comscispace.comgoogle.com This provides a synthetic route to polyamino derivatives of the parent compound. Cleavage of the diaryl ether bond via reduction is generally difficult and requires harsh conditions.

Illustrative Redox Reactions:

| Reaction Type | Reagents | Expected Product |

| Oxidation | Mild oxidizing agent (e.g., air, FeCl₃) | Complex mixture of colored polymeric products. |

| Reduction of a Nitro Derivative (e.g., 2-nitro derivative) | Sn/HCl or H₂/Pd-C | 4-(2-Isopropyl-5-methylphenoxy)-2,3-diaminotoluene. |

This table presents expected outcomes based on the known chemistry of anilines and phenols.

Kinetic and Thermodynamic Analysis of Key Chemical Reactions Involving the Compound

A quantitative understanding of the reactivity of this compound can be achieved through kinetic and thermodynamic analysis of its reactions.

Kinetic vs. Thermodynamic Control in Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution, the distribution of products can sometimes be governed by either kinetic or thermodynamic control. rsc.orgacs.orgwikipedia.org

Kinetic Control: At lower temperatures, the reaction is irreversible, and the product that is formed fastest (i.e., via the lowest activation energy transition state) will predominate. For this molecule, substitution at the sterically less hindered ortho position (C6) on the aniline ring might be kinetically favored.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for equilibration of the products. The most stable product will then be the major isomer. Steric repulsion between the incoming electrophile and the adjacent substituents can influence the thermodynamic stability of the products.

Hammett Plots for Substituent Effects:

While a Hammett analysis for this specific multi-substituted system would be complex, the principles can be applied to understand the electronic effects of the substituents on reaction rates. The electron-donating amino and phenoxy groups would lead to a large negative rho (ρ) value in a Hammett plot for electrophilic aromatic substitution, indicating a high sensitivity to the electronic nature of the electrophile and a buildup of positive charge in the transition state. csbsju.edusciepub.comwikipedia.org

Illustrative Thermodynamic Data for Isomeric Substitution Products:

The following table provides hypothetical relative Gibbs free energy of formation (ΔG°_f, rel) for the major nitrated products, illustrating the potential thermodynamic preferences.

| Isomeric Product | Hypothetical ΔG°_f, rel (kJ/mol) | Rationale for Relative Stability |

| 6-Nitro-4-(2-isopropyl-5-methylphenoxy)-3-methylaniline | 0 | Considered as the reference isomer. |

| 2-Nitro-4-(2-isopropyl-5-methylphenoxy)-3-methylaniline | +2 | Potential steric strain between the nitro group at C2 and the methyl group at C3 could slightly decrease its thermodynamic stability. |

| 4-(2-Isopropyl-5-methyl-6-nitrophenoxy)-3-methylaniline | +5 | Substitution on the less activated ring is generally less favorable. |

This data is illustrative and intended to reflect plausible thermodynamic trends.

Exploration of Catalytic Applications and Transformations Facilitated by the Chemical Compound

The structural features of this compound suggest potential applications in catalysis, either as a ligand for metal catalysts or as an organocatalyst itself.

Ligand for Metal Catalysis: The aniline nitrogen can act as a coordinating atom for transition metals. The steric bulk provided by the isopropyl and methyl groups on the phenoxy ring could create a specific chiral pocket around a coordinated metal center, which could be beneficial for asymmetric catalysis.

Organocatalysis: The basicity of the aniline nitrogen allows it to function as a Brønsted base catalyst in certain reactions. Furthermore, derivatives of this compound, particularly those with additional functional groups, could be explored as organocatalysts.

Antioxidant Properties: Hindered phenols are known for their antioxidant properties. google.comvinatiorganics.com The substituted phenoxy moiety in this compound bears some resemblance to hindered phenols and may exhibit radical scavenging activity, which could be catalytically relevant in preventing unwanted side reactions in certain chemical processes. Aniline derivatives can also exhibit catalytic antioxidant activity. mdpi.com

Potential Catalytic Roles:

Asymmetric Catalysis: As a chiral ligand precursor.

Base Catalysis: The aniline nitrogen can catalyze reactions such as aldol (B89426) condensations or Michael additions.

Antioxidant/Stabilizer: In polymerization or other radical-mediated reactions.

Further research would be necessary to synthesize and evaluate the catalytic performance of this compound and its derivatives in these and other applications.

Synthesis and Exploration of Derivatives of 4 2 Isopropyl 5 Methylphenoxy 3 Methylaniline

Design Principles for Targeted Structural Modifications of the Parent Compound

The rational design of derivatives of 4-(2-isopropyl-5-methylphenoxy)-3-methylaniline is guided by established principles in medicinal chemistry aimed at optimizing the molecule's properties for a specific purpose. These principles involve strategic modifications to influence factors like target binding, bioavailability, and metabolic stability. cresset-group.com

Key strategies for modification include:

Structure-Activity Relationship (SAR) Studies : This involves making systematic changes to the molecule and assessing how these changes affect its biological activity. For instance, altering the substituents on either aromatic ring can probe the steric and electronic requirements of a target binding site.

Bioisosteric Replacement : This strategy involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. uomustansiriyah.edu.iq For example, the aniline's amino group, which can be prone to metabolic oxidation, might be replaced with a bioisostere to enhance metabolic stability while retaining necessary interactions. nih.govacs.org Similarly, the methyl or isopropyl groups could be replaced by other alkyl groups, cyclopropyl, or trifluoromethyl groups to fine-tune lipophilicity and binding interactions. cambridgemedchemconsulting.comchem-space.comresearchgate.net

Pharmacophore Modeling : By identifying the essential structural features (the pharmacophore) required for biological activity, modifications can be designed to enhance these features or introduce new beneficial interactions.

Improving Physicochemical Properties : Modifications are often designed to adjust properties like solubility, lipophilicity (logP), and metabolic stability. For example, introducing polar groups can increase aqueous solubility, while replacing metabolically labile sites can prolong the compound's duration of action. The aniline (B41778) moiety, in particular, is a known "structural alert" due to its potential for forming reactive metabolites, making its modification a key design consideration. nih.gov

Synthesis and Characterization of N-Substituted Derivatives of the Aniline Moiety

The primary amine of the aniline moiety is a prime target for derivatization due to its nucleophilicity. A variety of well-established chemical reactions can be employed to synthesize N-substituted derivatives, allowing for the introduction of diverse functionalities.

Common synthetic routes include:

N-Alkylation : The introduction of alkyl groups can be achieved through reactions with alkyl halides or via reductive amination, where the aniline is reacted with an aldehyde or ketone in the presence of a reducing agent.

N-Acylation : Reaction with acyl chlorides or acid anhydrides yields amides. This transformation can alter the electronic properties and hydrogen bonding capacity of the aniline nitrogen.

N-Sulfonylation : Reaction with sulfonyl chlorides produces sulfonamides, which can act as hydrogen bond acceptors and are often used to modify a compound's solubility and binding characteristics.

The resulting derivatives are typically characterized using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, mass spectrometry (MS) to determine the molecular weight, and infrared (IR) spectroscopy to identify key functional groups.

Table 1: Illustrative Examples of N-Substituted Derivatives and Characterization Data

| Derivative | Substituent (R) on Nitrogen | Synthetic Method | Illustrative ¹H NMR Shift (ppm) of N-H or N-CHₓ | Illustrative Mass Spec (m/z) [M+H]⁺ |

|---|---|---|---|---|

| N-Methyl Derivative | -CH₃ | Reductive Amination | ~2.8 (s, 3H) | 270.18 |

| N-Acetyl Derivative | -C(O)CH₃ | Acylation | ~7.5 (br s, 1H) | 298.17 |

| N-Ethyl Derivative | -CH₂CH₃ | N-Alkylation | ~3.1 (q, 2H) | 284.20 |

| N-Benzoyl Derivative | -C(O)Ph | Acylation | ~8.2 (br s, 1H) | 360.20 |

Modifications and Functionalization on the Isopropyl and Methyl Groups of the Phenoxy Moiety

The alkyl groups on the phenoxy ring, the isopropyl and methyl groups derived from thymol (B1683141), offer further opportunities for structural diversification. While these C(sp³)–H bonds are generally less reactive than the aniline amine, modern synthetic methods allow for their selective functionalization.

Potential modifications include:

Benzylic Functionalization : The methyl group and the methine C-H of the isopropyl group are in benzylic positions, making them susceptible to radical halogenation (e.g., using N-bromosuccinimide), followed by nucleophilic substitution to introduce a variety of functional groups like hydroxyls, amines, or ethers.

Oxidation : Controlled oxidation can convert the methyl group to a carboxylic acid or an alcohol, introducing polarity and new synthetic handles.

Bioisosteric Replacement : During the synthesis of the parent molecule, thymol can be replaced with analogues where the isopropyl or methyl groups are substituted with other groups like cyclopropyl, trifluoromethyl, or other alkyl chains to explore steric and electronic effects. The two methyl groups of the isopropyl substituent can become distinct (anisochronous) in the NMR spectrum if rotation around the C-N bond is hindered, which can provide structural insights. researchgate.net

Functionalization of the Aromatic Rings for Enhanced Reactivity or Specific Properties

Both the aniline and phenoxy rings can be functionalized to modulate the compound's electronic properties, introduce new binding motifs, or attach reporter groups. The existing substituents strongly direct the position of any new group via electrophilic aromatic substitution.

Key functionalization strategies include:

Aniline Ring : The amino group is a strong activating, ortho-, para-director. However, the para position is blocked. The ether oxygen is also an ortho-, para-director. The positions ortho to the amino group are the most likely sites for electrophilic attack (e.g., halogenation, nitration).

Phenoxy Ring : The hydroxyl group (before ether formation) is a powerful activating, ortho-, para-director. The alkyl groups are weakly activating ortho-, para-directors. The positions ortho and para to the ether oxygen are activated, but sterically hindered. Functionalization is most likely to occur at the position ortho to the ether linkage and meta to the two alkyl groups.

Metal-Catalyzed Cross-Coupling : If a halogen atom is introduced onto one of the rings, it can serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity. jk-sci.comacs.org

Establishment of Structure-Reactivity Relationships in Derivative Series

By synthesizing a series of derivatives with systematic structural changes, it becomes possible to establish structure-reactivity relationships (SRR) or, in a biological context, structure-activity relationships (SAR). nih.gov This involves correlating the changes in molecular structure with observed changes in a specific property, such as chemical reactivity or biological potency.

Establishing these relationships typically involves:

Systematic Synthesis : Creating a library of compounds where one specific part of the molecule is varied at a time (e.g., different N-substituents, different groups on the aromatic rings).

Quantitative Measurement : Quantifying a relevant property for each compound in the series. This could be a reaction rate constant (for reactivity) or an IC₅₀ value from a biological assay (for activity). nih.gov

Table 2: Hypothetical Structure-Activity Relationship Data for a Derivative Series

| Compound ID | Modification Site | Substituent | Electronic Parameter (Hammett σ) | Observed Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Parent | Aniline-N | -H | 0.00 | 15.2 |

| Deriv-1 | Aniline-N | -C(O)CH₃ | +0.28 | 45.8 |

| Deriv-2 | Aniline-N | -CH₃ | -0.07 | 10.5 |

| Deriv-3 | Phenoxy Ring (ortho to ether) | -Cl | +0.23 | 5.1 |

| Deriv-4 | Phenoxy Ring (ortho to ether) | -OCH₃ | -0.27 | 22.4 |

Potential Non Clinical and Material Science Applications of 4 2 Isopropyl 5 Methylphenoxy 3 Methylaniline and Its Derivatives

Investigation in Polymer Chemistry as Novel Monomers or Crosslinking Agents

The bifunctional nature of 4-(2-isopropyl-5-methylphenoxy)-3-methylaniline, possessing a primary amine group, makes it a prime candidate for use as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. The introduction of a diaryl ether linkage along with bulky isopropyl and methyl groups into the polymer backbone can impart desirable properties.

The flexible ether bridge is known to enhance the processability and toughness of aromatic polymers without significantly compromising their thermal stability. ijert.org This increased flexibility can lead to polymers with improved solubility in common organic solvents, facilitating their processing into films and coatings.

Furthermore, the incorporation of bulky pendant groups, such as the isopropyl and methyl substituents present in the subject compound, can disrupt the close packing of polymer chains. This disruption reduces intermolecular forces and crystallinity, which can further enhance solubility and processability. ijert.org Aromatic polyamides and polyimides derived from diamines with bulky side groups have been shown to exhibit high glass transition temperatures, good thermal stability, and excellent mechanical properties. sci-hub.se

For instance, novel polyamides synthesized from diamines containing both ether linkages and bulky substituents have demonstrated a favorable balance between processability and performance. ijert.org Similarly, polyimides prepared from diamines with bulky adamantyl groups have shown good solubility, high thermal stability, and low dielectric constants. researchgate.net It is therefore reasonable to hypothesize that polymers derived from this compound could exhibit a similar combination of advantageous properties.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Expected Influence of Monomer Structure | Rationale |

|---|---|---|

| Solubility | Enhanced | The flexible ether linkage and bulky substituents disrupt chain packing, leading to better solubility in organic solvents. |

| Processability | Improved | Increased solubility allows for easier processing into films, fibers, and coatings. |

| Thermal Stability | High | The aromatic backbone contributes to good thermal resistance, a characteristic of aromatic polyamides and polyimides. |

| Mechanical Strength | Potentially High | Aromatic polymers are known for their excellent mechanical properties. |

| Dielectric Constant | Potentially Low | The introduction of bulky groups can increase free volume, leading to a lower dielectric constant. |

Exploration as Ligands in Coordination Chemistry for Metal Complex Formation

The aniline (B41778) moiety in this compound, with its nitrogen lone pair, can act as a coordination site for metal ions, making the compound and its derivatives potential ligands in coordination chemistry. The formation of metal complexes with such ligands can lead to materials with interesting catalytic, magnetic, or optical properties.

Aromatic amines and diamines are well-established ligands for a variety of transition metals. nih.gov The coordination of metal ions to these ligands can be influenced by the steric and electronic environment around the donor atom. The bulky isopropyl and methyl groups in the vicinity of the amine group in this compound could enforce specific coordination geometries on the metal center.

For example, ruthenium(II) complexes with mixed diamine and ether/phosphine (B1218219) ligands have been synthesized and shown to be active catalysts in hydrogenation reactions. najah.edu The steric and electronic properties of the diamine ligand play a crucial role in the catalytic activity and selectivity of these complexes. It is plausible that metal complexes of this compound could exhibit unique catalytic activities due to the specific steric hindrance and electronic effects imparted by its substituents.

Research into Optoelectronic Material Applications (e.g., Organic Light-Emitting Diodes, Solar Cells)

Polymers and small molecules containing diaryl ether and aniline functionalities have been investigated for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. The electronic properties of these materials, including their photoluminescence and charge transport characteristics, are key to their performance in such devices.

The phenoxy-aniline linkage in this compound could serve as a building block for polymers with interesting photoluminescent properties. For instance, a polyacetylene derivative with a 4-phenoxyphenyl substituent has been synthesized and shown to exhibit photoluminescence in the blue region of the spectrum. researchgate.net The introduction of bulky groups, similar to those in the title compound, can influence the solid-state packing of the polymer chains, which in turn affects their emission properties.

Moreover, aniline-based polymers and oligomers are known for their electroactive properties. ysu.am Electroactive polyimides derived from amino-terminated aniline trimers have been prepared and have shown high oxidation resistance. ysu.am While the conjugation in this compound is interrupted by the ether linkage, its incorporation into a larger conjugated system could lead to materials with tunable electronic and optical properties suitable for optoelectronic applications. The bulky substituents could also help in preventing aggregation-induced quenching of fluorescence, a common issue in solid-state devices.

Development as Components in Advanced Sensor Technologies for Chemical Detection

Aniline-based polymers have been extensively studied for their application in chemical sensors, particularly for the detection of volatile organic compounds (VOCs). researchgate.netresearchgate.netnih.govrsc.org The sensing mechanism often relies on the change in the electrical conductivity or optical properties of the polymer upon exposure to the analyte.

The aniline functionality in this compound suggests that polymers derived from it could be sensitive to various chemical vapors. The bulky and hydrophobic nature of the isopropyl and methyl groups could enhance the interaction with nonpolar VOCs, potentially leading to improved sensitivity and selectivity.

For example, sensors based on thin films of polymerized aniline have demonstrated rapid and reversible responses to toluene (B28343) vapor. The sensitivity of polyaniline-based sensors to different VOCs can be tuned by modifying the polymer structure. researchgate.net Nanostructured polyaniline has been found to have superior sensitivity for VOCs compared to its bulk counterpart. researchgate.net It is conceivable that polymers incorporating the this compound unit could be designed to exhibit specific responses to certain analytes, making them suitable for use in advanced sensor arrays or "electronic noses."

Application in Supramolecular Chemistry and Self-Assembly Studies for Advanced Materials

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, can be applied to design and synthesize self-assembling systems from molecules like this compound. The flexibility of the diaryl ether linkage and the potential for hydrogen bonding through the aniline group make this molecule an interesting candidate for studies in self-assembly and the creation of advanced materials.

Flexible molecules can self-assemble into ordered structures such as gels, liquid crystals, or other complex architectures. acs.orgmdpi.com The balance between the flexible and rigid parts of a molecule, along with the nature and position of its functional groups, dictates its self-assembly behavior. The diaryl ether moiety in this compound provides conformational flexibility, while the aromatic rings constitute rigid segments.

The aniline group can participate in hydrogen bonding, which is a powerful tool for directing self-assembly. rsc.org By designing derivatives of this compound with additional functional groups capable of specific non-covalent interactions (e.g., amide, urea, or crown ether moieties), it may be possible to create complex supramolecular structures with tailored properties and functions. For instance, crown ether-based supramolecular polymers are constructed through host-guest interactions and can exhibit stimuli-responsive behavior. nih.gov

Future Research Directions and Open Questions Pertaining to 4 2 Isopropyl 5 Methylphenoxy 3 Methylaniline

Development of Novel, More Sustainable, and Highly Efficient Synthetic Routes

The pursuit of green and sustainable chemistry is a paramount goal in modern organic synthesis. Future research should prioritize the development of more environmentally benign and efficient methods for the synthesis of 4-(2-isopropyl-5-methylphenoxy)-3-methylaniline.

One promising area of investigation is the refinement of the Ullmann condensation, a classical method for forming diaryl ether bonds. researchgate.netresearchgate.net Research could focus on employing recyclable copper-based nanocatalysts, potentially supported on magnetic nanoparticles or biodegradable polymers, to facilitate easier catalyst recovery and reuse. nih.govmdpi.com Exploring milder, ligand-free reaction conditions and the use of greener solvents, such as water or bio-derived solvents, would further enhance the sustainability of this synthetic approach. researchgate.netdntb.gov.ua

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Ullmann Condensation | Recyclable catalysts, milder conditions, reduced waste. | Development of novel copper nanocatalysts, exploration of ligand-free systems, use of sustainable solvents. researchgate.netnih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Screening for suitable transaminases or other enzymes, optimization of reaction conditions for the specific substrate. mdpi.comresearchgate.net |

| Chemoenzymatic Synthesis | Combines the benefits of both chemical and enzymatic methods. | Integration of a green diaryl ether synthesis with a biocatalytic amination step. |

Deeper Understanding of the Electronic and Conformational Properties through Advanced Theoretical Models

A thorough understanding of the electronic and conformational properties of this compound is crucial for predicting its behavior and designing future applications. Advanced theoretical models, such as Density Functional Theory (DFT), can provide invaluable insights into these properties. nih.govresearchgate.netscispace.comnih.govresearchgate.net

Future computational studies should focus on elucidating the preferred conformations of the molecule, paying close attention to the rotational barriers around the ether linkage and the C-N bond. scispace.com Understanding the conformational landscape is essential as it directly influences the molecule's physical and chemical properties. DFT calculations can also be employed to determine key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the dipole moment, and the electrostatic potential map. nih.gov This information is critical for predicting reactivity, intermolecular interactions, and potential applications in areas like organic electronics. nih.govresearchgate.net

Furthermore, a comparative theoretical study of this compound with a series of its derivatives, where substituents on the aromatic rings are systematically varied, would provide a deeper understanding of structure-property relationships. researchgate.net This could lead to the rational design of new molecules with tailored electronic and conformational properties.

Expansion of Derivative Libraries for the Rational Design of Materials with Tailored Properties

The development of a diverse library of derivatives based on the this compound scaffold is a critical step towards the rational design of new materials. tandfonline.comnih.govadvancedsciencenews.comresearchgate.net High-throughput synthesis and combinatorial chemistry approaches can be employed to rapidly generate a wide range of analogues. rsc.orgnih.govrsc.orgnih.govresearchgate.netchemrxiv.org

By systematically modifying the substituents on both aromatic rings, it is possible to fine-tune the steric and electronic properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the compound's redox potential and optical properties. ampp.org Similarly, altering the size and shape of the substituents can influence its packing in the solid state and its solubility in various solvents.

The resulting derivative libraries can then be screened for a variety of properties relevant to materials science. For example, derivatives could be investigated for their potential as components in organic light-emitting diodes (OLEDs), liquid crystals, or as building blocks for novel polymers with specific thermal or mechanical properties. The combination of combinatorial synthesis and high-throughput screening will be instrumental in accelerating the discovery of new materials with tailored functionalities. tandfonline.comresearchgate.net

| Derivative Design Strategy | Target Property Modulation | Potential Applications |

| Electronic Modification | Tuning of HOMO/LUMO levels, redox potentials, and optical properties. | Organic electronics, sensors, photoredox catalysts. |

| Steric Modification | Influencing solid-state packing, solubility, and conformational preferences. | Liquid crystals, polymer science, crystal engineering. |

| Functional Group Introduction | Enabling further chemical transformations and site-specific interactions. | Cross-linking agents, surface modifiers, bioactive molecules. |

Exploration of New Non-Clinical Application Domains and Interdisciplinary Research Opportunities

Beyond potential applications in medicinal chemistry, the unique structure of this compound suggests a range of possibilities in other scientific and technological domains. The presence of both a phenolic ether and an aniline (B41778) moiety opens up avenues for interdisciplinary research.

One area of interest is its potential use as a corrosion inhibitor. ampp.orgmdpi.comresearchgate.netkfupm.edu.sa Aromatic amines are known to be effective corrosion inhibitors for various metals and alloys due to their ability to adsorb onto the metal surface and form a protective film. researchgate.netkfupm.edu.sa The electron-rich aromatic rings and the nitrogen atom in this compound could facilitate strong adsorption, making it a candidate for protecting metals in acidic or other corrosive environments.

Additionally, the phenolic component of the molecule suggests potential antioxidant properties. nih.govjscholarpublishers.comresearchgate.netmdpi.commdpi.com Phenolic compounds are well-known for their ability to scavenge free radicals and inhibit oxidative processes. jscholarpublishers.comresearchgate.net Research could be directed towards evaluating the antioxidant efficacy of this compound and its derivatives, which could lead to applications in materials science, for example, as stabilizers for polymers or other organic materials prone to degradation by oxidation.

Integration with Emerging Technologies and Methodologies in Synthetic and Physical Organic Chemistry

The future study of this compound will undoubtedly benefit from the integration of emerging technologies and methodologies in chemistry. Automated synthesis platforms, for instance, can significantly accelerate the preparation and purification of derivatives for library screening. chemrxiv.org

In the realm of physical organic chemistry, advanced spectroscopic techniques can provide a more detailed picture of the molecule's structure and dynamics. For example, two-dimensional NMR techniques could be used to gain further insights into the through-space interactions between different parts of the molecule, complementing the information obtained from theoretical calculations.

Furthermore, the application of machine learning and artificial intelligence (AI) in materials discovery presents an exciting frontier. rsc.org By training algorithms on data from derivative libraries, it may be possible to predict the properties of yet-to-be-synthesized compounds, thereby guiding future synthetic efforts towards molecules with the most promising characteristics. This data-driven approach, combining high-throughput synthesis, automated characterization, and computational modeling, will be a powerful engine for innovation in the study of this and other novel organic compounds.

Q & A

Q. What are the optimal synthetic routes for 4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution between substituted phenols and aniline derivatives. For example, coupling 3-methylphenol derivatives with 2-isopropyl-5-methylphenol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C for 12–24 hours. Key parameters include:

- Catalyst/base selection : Potassium carbonate enhances deprotonation of the phenol group .

- Temperature control : Higher temperatures (>100°C) risk side reactions like oxidation to quinones .

- Solvent purity : DMF must be anhydrous to avoid hydrolysis of intermediates.

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 80–100°C | ±15% yield |

| Reaction Time | 12–24 hours | ±10% purity |

| Base Concentration | 1.5–2.0 equivalents | Prevents over-alkylation |

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm aromatic substitution patterns and amine proton environments. For example, the 3-methylaniline moiety shows characteristic deshielded protons at δ 6.5–7.2 ppm .

- HPLC : Reverse-phase HPLC with acetonitrile/water gradients (70:30 v/v) achieves >95% purity. Retention times vary with substitution patterns .

- X-ray Crystallography : For absolute configuration determination, SHELX software (e.g., SHELXL) refines crystal structures using high-resolution data, though twinning or low symmetry may require alternative strategies .

Q. How can researchers validate the compound’s stability under experimental storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store aliquots at 4°C, 25°C, and 40°C for 4–8 weeks. Monitor degradation via HPLC.

- Degradation Pathways : Under oxidative conditions (e.g., H₂O₂ exposure), the aniline group may form nitro derivatives or quinones. Under acidic/basic conditions, hydrolysis of the ether linkage is possible .

- Mass Spectrometry : LC-MS identifies degradation products (e.g., 3-methylaniline from reductive cleavage) .

Advanced Research Questions

Q. How do stereoelectronic effects in the phenoxy-aniline framework influence reactivity with electrophilic agents?

Methodological Answer: The isopropyl and methyl groups create steric hindrance, directing electrophilic substitution to the para position of the aniline ring. Computational modeling (e.g., DFT calculations) predicts regioselectivity:

- Electrophilic Aromatic Substitution : Nitration occurs preferentially at the 4-position of the aniline ring due to ortho/para-directing effects of the amine group.

- Steric Maps : Generate steric maps using software like GaussView to visualize hindrance zones .

Table 2: Predicted Reactivity Sites

| Reaction Type | Preferred Position | Steric Energy (kcal/mol) |

|---|---|---|

| Nitration | C4 (aniline ring) | 12.3 |

| Sulfonation | C5 (phenoxy ring) | 18.7 |

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

- Assay-Specific Optimization : For enzyme inhibition studies, adjust buffer pH (e.g., 7.4 for physiological relevance) and pre-incubation times to account for compound solubility.

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins. For example, the phenoxy group may exhibit hydrophobic interactions with kinase active sites, but conflicting data could arise from assay-specific co-solvents (e.g., DMSO) .

- Control Experiments : Include 3-methylaniline as a negative control to isolate contributions of the phenoxy substituents .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) on the phenoxy ring to modulate electron density.

- Biological Testing : Use standardized assays (e.g., fluorescence polarization for protein binding) to compare IC₅₀ values.

- Data Correlation : Plot Hammett σ constants against bioactivity to identify electronic trends.

Table 3: Example SAR Modifications

| Derivative | Substituent | IC₅₀ (μM) | σ (Hammett) |

|---|---|---|---|

| Parent Compound | None | 45.2 | 0.00 |

| 4-Fluoro Analog | F (phenoxy ring) | 28.7 | +0.06 |

| 3-Nitro Analog | NO₂ (aniline ring) | 62.1 | +0.78 |

Q. What analytical methods detect trace impurities in synthesized batches?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.